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Compound of Interest

Compound Name:
2-Dimethylamino-6-

fluorobenzonitrile

Cat. No.: B1301773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Dimethylamino-6-fluorobenzonitrile is a substituted aromatic nitrile that serves as a

valuable building block in organic synthesis, particularly within the field of medicinal chemistry.

Its unique substitution pattern, featuring a dimethylamino group and a fluorine atom ortho to a

nitrile functionality, imparts specific reactivity and properties that are leveraged in the

construction of complex molecular architectures. This guide provides a comprehensive

overview of the available technical data for this compound, focusing on its physicochemical

properties, synthesis, and applications in drug discovery.

Core Properties
A summary of the key identifying and physical properties of 2-Dimethylamino-6-
fluorobenzonitrile is presented below.
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Property Value Reference

CAS Number 96994-73-9 [1][2]

Molecular Formula C₉H₉FN₂ [3]

Molecular Weight 164.18 g/mol [3]

IUPAC Name
2-(dimethylamino)-6-

fluorobenzonitrile
[3]

Canonical SMILES CN(C)C1=CC=CC(F)=C1C#N [4]

InChI Key
WWNKVUULRIWDJZ-

UHFFFAOYSA-N
[4]

Physical Form Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Experimental Protocols
While a detailed, peer-reviewed synthesis protocol for 2-Dimethylamino-6-fluorobenzonitrile
is not readily available in the public domain, a synthetic route can be inferred from related

preparations of fluorinated benzonitriles. The most common approach involves the nucleophilic

aromatic substitution of a di-halogenated benzonitrile precursor.

A plausible synthetic pathway is the reaction of 2,6-difluorobenzonitrile with dimethylamine. In

this reaction, one of the fluorine atoms is displaced by the dimethylamino group.

Hypothetical Experimental Protocol:

Reaction Scheme:
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Figure 1: Hypothetical synthesis of 2-Dimethylamino-6-fluorobenzonitrile.

Procedure:

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as

dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of

dimethylamine (e.g., 2-3 eq, either as a solution in a solvent like THF or as a gas).

The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred

for several hours until the reaction is complete, as monitored by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature and partitioned

between water and an organic solvent such as ethyl acetate.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford pure 2-
Dimethylamino-6-fluorobenzonitrile.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-Dimethylamino-6-fluorobenzonitrile is limited.

However, some crude proton NMR data has been reported in the context of a synthesis.

¹H NMR (Nuclear Magnetic Resonance):

A publication's supplementary information provides the following ¹H NMR data for the crude

product:

¹H NMR (CDCl₃, 400 MHz): δ 7.30 (q, 1H), 6.58 (d, 1H), 6.52 (t, 1H), 3.10 (s, 6H).

This spectrum is consistent with the structure of 2-Dimethylamino-6-fluorobenzonitrile,

showing signals in the aromatic region corresponding to the three protons on the benzene ring

and a singlet in the aliphatic region for the six protons of the two methyl groups of the

dimethylamino substituent.

Expected Spectroscopic Characteristics:

¹³C NMR: Approximately 9 distinct signals would be expected. The nitrile carbon would

appear downfield (~115-120 ppm), while the carbons of the dimethylamino group would be

the most upfield. The aromatic carbons would show splitting due to coupling with the fluorine

atom.

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N)

stretch would be expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the

aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850

cm⁻¹, respectively. A C-F stretch would likely appear in the 1350-1000 cm⁻¹ region.

MS (Mass Spectrometry): The molecular ion peak [M]⁺ would be observed at m/z = 164.07.

Applications in Drug Development
2-Dimethylamino-6-fluorobenzonitrile is a valuable intermediate in the synthesis of

pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic
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stability, binding affinity, and bioavailability of drug candidates. The dimethylamino and nitrile

groups provide handles for further chemical transformations.

While specific examples of marketed drugs synthesized directly from this compound are not

readily found, its structural motifs are present in various therapeutic agents, particularly those

targeting the central nervous system. For instance, fluorinated aromatic compounds are

common in selective serotonin reuptake inhibitors (SSRIs) and other psychiatric medications.

The general workflow for utilizing such a building block in a drug discovery program is outlined

below.

Preclinical Phase

Clinical Phase
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Click to download full resolution via product page

Figure 2: General drug discovery workflow utilizing a chemical building block.

Safety and Handling
Based on available Safety Data Sheets (SDS), 2-Dimethylamino-6-fluorobenzonitrile should

be handled with care in a well-ventilated area, using appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat. Specific hazard classifications may

vary by supplier, but it is generally considered to be an irritant and potentially harmful if

ingested, inhaled, or absorbed through the skin.

GHS Hazard Statements (Typical):

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Statements (Typical):

Avoid breathing dust/fume/gas/mist/vapors/spray.

Wash skin thoroughly after handling.

Wear protective gloves/eye protection/face protection.

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

IF ON SKIN: Wash with plenty of soap and water.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Conclusion
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2-Dimethylamino-6-fluorobenzonitrile is a specialized chemical intermediate with significant

potential in the synthesis of novel compounds for drug discovery and materials science. While

comprehensive experimental data on its physicochemical properties and detailed synthetic

protocols are not widely published, its structural features suggest it is a valuable tool for

introducing the fluorinated dimethylaminobenzonitrile scaffold into larger molecules. Further

research and publication of its properties and reactivity would be beneficial to the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1301773?utm_src=pdf-body
https://www.benchchem.com/product/b1301773?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=WTFM_UNeyTg
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh6fd7f7b7
https://www.matrix-fine-chemicals.com/molecules-pdf/mm96994739
https://pubchemlite.lcsb.uni.lu/e/compound/2737104
https://www.benchchem.com/product/b1301773#2-dimethylamino-6-fluorobenzonitrile-cas-number-96994-73-9-properties
https://www.benchchem.com/product/b1301773#2-dimethylamino-6-fluorobenzonitrile-cas-number-96994-73-9-properties
https://www.benchchem.com/product/b1301773#2-dimethylamino-6-fluorobenzonitrile-cas-number-96994-73-9-properties
https://www.benchchem.com/product/b1301773#2-dimethylamino-6-fluorobenzonitrile-cas-number-96994-73-9-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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